molecular formula C11H18F3NO2 B1440083 Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1093759-71-7

Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B1440083
CAS RN: 1093759-71-7
M. Wt: 253.26 g/mol
InChI Key: YOQUBNMKWDSZLQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1093759-71-7 . It has a linear formula of C11H18F3NO2 . The compound has a molecular weight of 253.26 . It is typically stored at room temperature .


Molecular Structure Analysis

The Inchi Code for Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate is 1S/C11H18F3NO2/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)11(12,13)14/h8H,4-7H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate is typically stored at room temperature . It has a molecular weight of 253.26 .

Scientific Research Applications

Pharmaceutical Research

Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate: is utilized in the synthesis of various pharmacologically active molecules. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its ability to enhance the metabolic stability and binding affinity of therapeutic agents .

Material Science

This compound serves as a precursor in the development of novel materials with potential applications in electronics and nanotechnology. The piperidine moiety can be incorporated into polymers to alter their physical properties, such as thermal stability and rigidity .

Chemical Synthesis

In synthetic chemistry, Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate is used as a building block for complex organic molecules. It’s particularly useful in constructing piperidine rings, which are common in many natural products and synthetic drugs .

Analytical Chemistry

The compound’s unique structure allows it to act as a standard or reagent in analytical methods, such as chromatography and mass spectrometry, aiding in the identification and quantification of various substances .

Biopharma Production

It’s involved in the synthesis of intermediates that are crucial for the production of biopharmaceuticals. The tert-butyl group can be easily removed, revealing functional groups that are essential for further chemical transformations .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H303 and H320 . Precautionary statements include P305+351+338 .

properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)11(12,13)14/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQUBNMKWDSZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(trifluoromethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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